1,2-Dihydroacenaphthylene-5-carbonitrile
Description
1,2-Dihydroacenaphthylene-5-carbonitrile is a polycyclic aromatic compound derived from acenaphthene, featuring partial saturation (dihydro structure) and a nitrile (-CN) substituent at the 5-position. The compound’s core structure consists of a fused bicyclic system, with two hydrogen atoms saturating one of the rings. The nitrile group introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C13H9N |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene-5-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7H,4-5H2 |
InChI Key |
SAMBTDSIZXPXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylene-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromoacenaphthylene-1,2-dione with sodium cyanide . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
1,2-Dihydroacenaphthylene-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydroacenaphthylene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor to compounds that exhibit electrochemiluminescence or chemiluminescence properties . These properties are valuable in applications such as sensing, imaging, and light-emitting devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,2-Dihydroacenaphthylene-5-carbonitrile with three structurally related derivatives, focusing on molecular properties, functional groups, and inferred applications.
Data Table: Key Properties of this compound and Analogs
*Theoretical data for this compound are derived from structural analogs.
Functional Group Analysis
- Nitrile (-CN) : Present in both this compound and the dioxo derivative . This group confers strong electron-withdrawing effects, enhancing electrophilic reactivity. The absence of dioxo groups in the target compound likely reduces steric hindrance and increases solubility compared to the dioxo analog.
- Amine (-NH₂): Found in 5-Aminoacenaphthene , this electron-donating group increases basicity and solubility in acidic conditions. The amino derivative is less polar than nitrile-containing analogs.
- Ester (-COOCH₃) : In Methyl 1,2-dihydroacenaphthylene-5-carboxylate , the ester group balances lipophilicity and polarity, making it suitable for organic synthesis and polymer applications.
Physicochemical Properties
- Molecular Weight : The target compound (179.0 g/mol) is lighter than the dioxo-nitrile (207.18 g/mol) and ester (212.24 g/mol) derivatives, suggesting lower melting/boiling points.
- Solubility: The nitrile group in the target compound enhances solubility in polar aprotic solvents (e.g., acetonitrile) compared to the amino and ester analogs. The dioxo-nitrile derivative’s higher polarity likely limits its solubility in non-polar media .
Biological Activity
1,2-Dihydroacenaphthylene-5-carbonitrile (TPA-ace-CN) is a polycyclic aromatic compound noted for its unique structure that incorporates a carbonitrile functional group attached to the acenaphthylene framework. Its molecular formula is C13H9N, with a molecular weight of approximately 195.22 g/mol. This compound has garnered attention due to its potential biological activity and applications in organic synthesis and materials science.
Interaction Studies
Research indicates that this compound may interact with various biological systems, particularly enzymes and receptors. Preliminary studies suggest that compounds with similar structures can exhibit significant biological activities, including:
- Antioxidant properties : Compounds like TPA-ace-CN may scavenge free radicals, potentially protecting cells from oxidative stress.
- Antimicrobial activity : Similar aromatic compounds have shown efficacy against various microbial strains, indicating potential for TPA-ace-CN in antimicrobial applications.
- Luminescent properties : The compound's electronic characteristics allow for applications in electrochemiluminescence (ECL), which could be leveraged for biosensing technologies.
Case Studies and Research Findings
Comparative Analysis of Related Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Type | Unique Features | Potential Biological Activity |
|---|---|---|---|
| Acenaphthene | Polycyclic Aromatic Hydrocarbon | Basic framework without functional groups | Limited biological activity |
| 1,4-Diaminoanthraquinone | Diquinone | Contains amino groups; used in dye synthesis | Antimicrobial properties |
| 9-Cyanoanthracene | Cyano-substituted Anthracene | Exhibits strong fluorescence | Potential antioxidant activity |
| 1,2-Dihydroacenaphthylene-5-carboxylic acid | Carboxylic Acid | Contains a carboxylic acid group | Varies; requires further research |
| This compound | Dicarbonitrile | Unique combination of aromaticity and nitrile | Antioxidant, antimicrobial potential (needs study) |
Conclusion and Future Directions
The biological activity of this compound presents a promising area for further research. Its unique structural features suggest potential applications in drug development and materials science. Future studies should aim to:
- Elucidate the specific mechanisms by which TPA-ace-CN interacts with biological systems.
- Conduct detailed investigations into its antioxidant and antimicrobial properties.
- Explore its applications in electrochemical devices and biosensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
